Cas no 1396709-69-5 (N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide)

N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide 化学的及び物理的性質
名前と識別子
-
- N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- AKOS024523413
- 1396709-69-5
- N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- VU0524687-1
- N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide
- N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide
- F5857-0930
-
- インチ: 1S/C12H17N3O4S/c1-8-12(9(2)19-14-8)20(17,18)13-7-11(16)10-5-4-6-15(10)3/h4-6,11,13,16H,7H2,1-3H3
- InChIKey: QEMYLDLXGCRPLV-UHFFFAOYSA-N
- SMILES: S(C1C(C)=NOC=1C)(NCC(C1=CC=CN1C)O)(=O)=O
計算された属性
- 精确分子量: 299.09397721g/mol
- 同位素质量: 299.09397721g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 6
- 重原子数量: 20
- 回転可能化学結合数: 5
- 複雑さ: 425
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.2
- トポロジー分子極性表面積: 106Ų
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5857-0930-2μmol |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
1396709-69-5 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F5857-0930-1mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
1396709-69-5 | 1mg |
$81.0 | 2023-09-09 | ||
Life Chemicals | F5857-0930-2mg |
N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide |
1396709-69-5 | 2mg |
$88.5 | 2023-09-09 |
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hilaria Mollica,Yi Juan Teo,Alrina Shin Min Tan,Damien Zhi Ming Tan,Paolo Decuzzi,Andrea Pavesi Biomater. Sci., 2021,9, 7420-7431
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
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Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Primož Šket,Martin Črnugelj,Wiktor Koźmiński,Janez Plavec Org. Biomol. Chem., 2004,2, 1970-1973
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamideに関する追加情報
Research Briefing on N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 1396709-69-5)
In recent years, the compound N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 1396709-69-5) has garnered significant attention in the field of chemical biology and pharmaceutical research. This sulfonamide derivative, characterized by its unique structural features, has shown promising potential in various therapeutic applications. The latest studies have focused on elucidating its mechanism of action, pharmacokinetic properties, and efficacy in preclinical models, paving the way for its potential development as a novel therapeutic agent.
The primary objective of current research on this compound is to explore its biological activity and therapeutic potential. Recent investigations have revealed that N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide exhibits potent inhibitory effects on specific enzymatic targets, particularly those involved in inflammatory and oncogenic pathways. For instance, studies have demonstrated its ability to modulate key signaling molecules such as NF-κB and STAT3, which are critical in the regulation of immune responses and cancer progression. These findings suggest that the compound could be a valuable candidate for the treatment of inflammatory diseases and certain types of cancer.
Methodologically, researchers have employed a combination of in vitro and in vivo approaches to evaluate the compound's efficacy and safety. High-throughput screening assays have been utilized to assess its binding affinity and inhibitory potency against target enzymes. Additionally, pharmacokinetic studies have been conducted to determine its absorption, distribution, metabolism, and excretion (ADME) profiles. These studies have provided valuable insights into the compound's bioavailability and potential for further development. Notably, the compound has shown favorable pharmacokinetic properties, including good oral bioavailability and a reasonable half-life, which are essential for its therapeutic application.
One of the most significant findings from recent research is the compound's ability to selectively inhibit specific isoforms of carbonic anhydrase (CA), a family of enzymes implicated in various pathological conditions, including glaucoma, epilepsy, and cancer. The sulfonamide moiety of the compound plays a crucial role in its binding to the active site of CA, thereby inhibiting its catalytic activity. This selective inhibition has been demonstrated in both enzymatic assays and cell-based models, highlighting the compound's potential as a targeted therapy. Furthermore, structural-activity relationship (SAR) studies have identified key modifications that can enhance its potency and selectivity, providing a foundation for the design of next-generation derivatives.
In conclusion, the latest research on N-2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl-3,5-dimethyl-1,2-oxazole-4-sulfonamide (CAS: 1396709-69-5) underscores its potential as a versatile therapeutic agent with applications in inflammation, oncology, and other disease areas. The compound's unique structural features, combined with its potent and selective biological activity, make it a promising candidate for further development. Future studies should focus on advancing its preclinical evaluation, optimizing its pharmacokinetic properties, and exploring its therapeutic efficacy in clinical settings. As the field of chemical biology continues to evolve, this compound represents a valuable addition to the growing arsenal of targeted therapies.
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